KVA-D-88 Exhibits 6.3-Fold PDE4B Selectivity, in Contrast to the Non-Selective Profile of Rolipram
In vitro enzymatic assays demonstrate that KVA-D-88 inhibits PDE4B with an IC50 of 140 nM and PDE4D with an IC50 of 880 nM, yielding a 6.3-fold selectivity for PDE4B [1]. In direct comparison, rolipram—a first-generation PDE4 inhibitor—exhibits an IC50 of 110 nM against both isoforms, indicating no isoform preference [1]. This differential selectivity is therapeutically consequential: PDE4B inhibition is linked to anti-inflammatory and pro-cognitive benefits, whereas PDE4D inhibition is associated with emesis and gastrointestinal intolerance [2].
| Evidence Dimension | PDE4B vs. PDE4D selectivity (IC50 ratio PDE4D/PDE4B) |
|---|---|
| Target Compound Data | PDE4B IC50 = 140 nM; PDE4D IC50 = 880 nM |
| Comparator Or Baseline | Rolipram: PDE4B IC50 = 110 nM; PDE4D IC50 = 110 nM |
| Quantified Difference | KVA-D-88 selectivity ratio = 6.3; Rolipram selectivity ratio = 1.0 |
| Conditions | In vitro enzymatic assay; recombinant human PDE4 catalytic domains |
Why This Matters
Researchers aiming to dissect PDE4B-specific pharmacology or minimize PDE4D-mediated emetic confounds should select KVA-D-88 over rolipram.
- [1] Mu Q, et al. KVA-D-88, a Novel Preferable Phosphodiesterase 4B Inhibitor, Decreases Cocaine-Mediated Reward Properties in Vivo. ACS Chem Neurosci. 2020;11(15):2231-2242. View Source
- [2] Spina D. PDE4 inhibitors: current status. Br J Pharmacol. 2008;155(3):308-315. View Source
